molecular formula C6H3Cl2FO B1590019 2,4-Dichloro-6-fluorophenol CAS No. 344-21-8

2,4-Dichloro-6-fluorophenol

Cat. No. B1590019
CAS RN: 344-21-8
M. Wt: 180.99 g/mol
InChI Key: NQLVRAWNANTXSI-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for 2,4-Dichloro-6-fluorophenol were not found, a related compound, 2,6-dichlorophenol, has been synthesized through a process involving the improvement of vacuum to remove remaining sulfur dioxide and hydrogen chloride .


Molecular Structure Analysis

The molecular formula of 2,4-Dichloro-6-fluorophenol is C6H3Cl2FO . Its InChI code is 1S/C6H3Cl2FO/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H and the InChI key is NQLVRAWNANTXSI-UHFFFAOYSA-N .


Chemical Reactions Analysis

2,4-Dichloro-6-fluorophenol has been studied in various chemical reactions. For instance, it has been used in the synthesis of new thiadiazolotriazinones, demonstrating its potential in creating biologically active molecules with antibacterial properties. Additionally, its photoreaction mechanisms have been investigated under low-temperature conditions.


Physical And Chemical Properties Analysis

2,4-Dichloro-6-fluorophenol has a molecular weight of 180.99 . It is a powder at room temperature . The melting point is 41-42 degrees Celsius .

Scientific Research Applications

Environmental Sequestration

  • Sequestration in Aquatic Plants : Research by Tront and Saunders (2007) explored the accumulation and transformation of halogenated phenols in plants. They used 19F NMR to identify and quantify contaminants and their metabolites, including 4-chloro-2-fluorophenol (4-Cl-2-FP) and its derivatives, in aquatic plant systems, contributing to understanding the environmental fate of such compounds (Tront & Saunders, 2007).

Chemical Synthesis and Transformations

  • Nitration Mechanism : Bloomfield et al. (1983) studied the mechanism of nitration of various phenols, including 2,4-dichloro-6-fluorophenol, providing insights into electrophilic aromatic substitution reactions (Bloomfield et al., 1983).
  • Synthesis of Antibacterial Agents : A study by Holla, Bhat, and Shetty (2003) utilized 2,4-dichloro-6-fluorophenol in the synthesis of new thiadiazolotriazinones, demonstrating its potential in creating biologically active molecules with antibacterial properties (Holla, Bhat, & Shetty, 2003).
  • Photoreaction Mechanism : Nanbu, Sekine, and Nakata (2012) investigated the photoreaction mechanisms of various halogenated phenols, including 4-bromo-2-chloro-6-fluorophenol, under low-temperature conditions (Nanbu, Sekine, & Nakata, 2012).

Biophysical and Spectroscopic Studies

  • Microwave Spectra Analysis : Larsen (1986) analyzed the microwave spectra of various phenols, including 4-fluorophenol, providing detailed information on molecular structures and internal rotation (Larsen, 1986).
  • Molecular Polarizability : Malik, Singh, and Kumar (2015) conducted a study on 2,6-dichloro-4-fluoro phenol, evaluating its thermodynamic functions and molecular polarizability, offering insights into its physical properties (Malik, Singh, & Kumar, 2015).

Safety And Hazards

2,4-Dichloro-6-fluorophenol is considered hazardous. It is toxic if swallowed and in contact with skin . It can cause severe skin burns and eye damage .

Future Directions

While specific future directions for 2,4-Dichloro-6-fluorophenol were not found in the search results, it has been studied extensively due to its diverse range of applications in scientific research. This suggests that it may continue to be a subject of interest in various fields of study.

Relevant Papers The search results included references to several papers related to 2,4-Dichloro-6-fluorophenol . These papers cover topics such as the degradation of 2,4-dichlorophenol in water by sequential electrocatalytic reduction and oxidation , and the use of 2,4-Dichloro-6-fluorophenol in the synthesis of new thiadiazolotriazinones.

properties

IUPAC Name

2,4-dichloro-6-fluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2FO/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQLVRAWNANTXSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30515334
Record name 2,4-Dichloro-6-fluorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30515334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichloro-6-fluorophenol

CAS RN

344-21-8
Record name 2,4-Dichloro-6-fluorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30515334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
AW Baker, WW Kaeding - Journal of the American Chemical …, 1959 - ACS Publications
The infrared spectra of o-halophenols show a Aron shift of the bonded OH group in the order F< Cl< Br< I. This has been interpreted previously as a measure of the strength of the …
Number of citations: 80 pubs.acs.org
LO Ruzo, JK Lee, MJ Zabik - Journal of Agricultural and Food …, 1980 - ACS Publications
The solution photoproducts of eight substituted diphenyl ethers irradiated at 300 nm were identified. Water, cyclohexane, and methanol were used as solvents. The major reaction …
Number of citations: 26 pubs.acs.org

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